molecular formula C10H12N2O3 B5034983 4-(allyloxy)-2-hydroxybenzohydrazide

4-(allyloxy)-2-hydroxybenzohydrazide

Cat. No. B5034983
M. Wt: 208.21 g/mol
InChI Key: DOIUJTRPILYTLG-UHFFFAOYSA-N
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Description

4-(allyloxy)-2-hydroxybenzohydrazide, also known as AHBA, is a chemical compound that has gained attention in recent years due to its potential use in pharmaceutical research. AHBA is a hydrazide derivative that has been found to possess unique properties that make it a promising candidate for drug development.

Mechanism of Action

4-(allyloxy)-2-hydroxybenzohydrazide inhibits the activity of DHFR by binding to the enzyme's active site. DHFR is responsible for converting dihydrofolate to tetrahydrofolate, which is required for the synthesis of DNA. 4-(allyloxy)-2-hydroxybenzohydrazide binds to DHFR and prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting DNA synthesis (Zhang et al., 2019).
Biochemical and Physiological Effects:
4-(allyloxy)-2-hydroxybenzohydrazide has been found to have low toxicity and is well-tolerated in animal studies. In addition to its potential use as a DHFR inhibitor, 4-(allyloxy)-2-hydroxybenzohydrazide has also been found to possess antioxidant and anti-inflammatory properties. These properties may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's (Li et al., 2014).

Advantages and Limitations for Lab Experiments

One advantage of 4-(allyloxy)-2-hydroxybenzohydrazide is its simple synthesis method, which makes it easy to produce in large quantities. 4-(allyloxy)-2-hydroxybenzohydrazide also has low toxicity and is well-tolerated in animal studies. However, 4-(allyloxy)-2-hydroxybenzohydrazide has limited solubility in water, which can make it difficult to use in certain experiments (Zhang et al., 2019).

Future Directions

There are several future directions for research on 4-(allyloxy)-2-hydroxybenzohydrazide. One area of interest is its potential use in the treatment of cancer. DHFR inhibitors have been used in cancer treatment for decades, and 4-(allyloxy)-2-hydroxybenzohydrazide's ability to inhibit DHFR makes it a promising candidate for further study. Another area of interest is 4-(allyloxy)-2-hydroxybenzohydrazide's antioxidant and anti-inflammatory properties. These properties may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand 4-(allyloxy)-2-hydroxybenzohydrazide's potential in these areas (Li et al., 2014).
Conclusion:
4-(allyloxy)-2-hydroxybenzohydrazide is a promising compound that has potential applications in drug development. Its ability to inhibit DHFR and its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand 4-(allyloxy)-2-hydroxybenzohydrazide's potential in these areas.

Synthesis Methods

4-(allyloxy)-2-hydroxybenzohydrazide can be synthesized by a simple and efficient method. The synthesis involves the reaction of 4-hydroxybenzoic acid with allyl bromide in the presence of potassium carbonate and dimethylformamide (DMF) to obtain 4-allyloxybenzoic acid. The resulting compound is then reacted with hydrazine hydrate in ethanol to yield 4-(allyloxy)-2-hydroxybenzohydrazide. The yield of 4-(allyloxy)-2-hydroxybenzohydrazide is typically around 70-80% (Li et al., 2014).

Scientific Research Applications

4-(allyloxy)-2-hydroxybenzohydrazide has been found to have potential applications in drug development due to its ability to inhibit the activity of certain enzymes. Specifically, 4-(allyloxy)-2-hydroxybenzohydrazide has been shown to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is critical for the synthesis of DNA. DHFR inhibitors are used in the treatment of cancer, malaria, and other diseases (Zhang et al., 2019). 4-(allyloxy)-2-hydroxybenzohydrazide has also been studied for its potential use as an antitubercular agent. It has been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis (Li et al., 2014).

properties

IUPAC Name

2-hydroxy-4-prop-2-enoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-5-15-7-3-4-8(9(13)6-7)10(14)12-11/h2-4,6,13H,1,5,11H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIUJTRPILYTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=C(C=C1)C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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